molecular formula C28H40N6O10S B1405757 5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate CAS No. 1983937-87-6

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

Cat. No.: B1405757
CAS No.: 1983937-87-6
M. Wt: 652.7 g/mol
InChI Key: BUXSQPVMPILNMY-UHFFFAOYSA-N
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Description

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate is a useful research compound. Its molecular formula is C28H40N6O10S and its molecular weight is 652.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate plays a crucial role in biochemical reactions. It interacts with enzymes such as phosphodiesterases, particularly phosphodiesterase type 5 (PDE5). This interaction inhibits the enzyme’s activity, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The compound also interacts with proteins involved in signal transduction pathways, enhancing its biochemical significance .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP. This modulation affects gene expression and cellular metabolism, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of PDE5. This binding inhibits the enzyme’s activity, preventing the breakdown of cGMP. The increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various target proteins, resulting in physiological effects such as vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of cGMP levels and associated cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates cGMP levels without significant adverse effects. At higher doses, toxic effects such as hypotension and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical efficacy .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3S.C6H8O7/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXSQPVMPILNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 2
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 3
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 4
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 5
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate
Reactant of Route 6
5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.